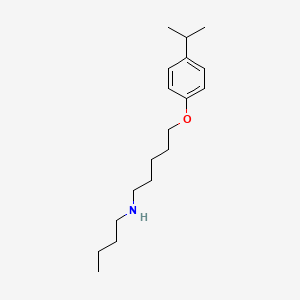
N-butyl-5-(4-isopropylphenoxy)-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-(4-isopropylphenoxy)-1-pentanamine, also known as Bupivacaine, is a local anesthetic that is widely used in medical procedures. It was first synthesized in the 1950s and has since become an essential tool in modern medicine.
Mécanisme D'action
N-butyl-5-(4-isopropylphenoxy)-1-pentanamine works by blocking the transmission of nerve impulses by inhibiting the influx of sodium ions into nerve cells. This results in the loss of sensation in the affected area. This compound is a long-acting local anesthetic, which means that its effects can last for several hours.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has a low systemic toxicity, which means that it has minimal effects on the body's organs and systems. However, it can cause cardiovascular toxicity, especially when administered in high doses or in patients with pre-existing heart conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-5-(4-isopropylphenoxy)-1-pentanamine has several advantages and limitations for lab experiments. It is a potent and long-acting local anesthetic, which makes it ideal for studying the effects of anesthesia on the body. However, its effects can be unpredictable and can vary depending on the individual, making it difficult to standardize experiments.
Orientations Futures
There are several future directions for the research of N-butyl-5-(4-isopropylphenoxy)-1-pentanamine. One area of research is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of research is the study of its effects on different populations, such as children and the elderly, and in different medical conditions. Additionally, there is a need for more research on the mechanisms of action of this compound and its interactions with other drugs.
Conclusion:
In conclusion, this compound is a local anesthetic that has become an essential tool in modern medicine. Its synthesis method involves the Mannich reaction, and it has a wide range of scientific research applications. Its mechanism of action involves the inhibition of sodium influx into nerve cells, and it has several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its research.
Méthodes De Synthèse
The synthesis of N-butyl-5-(4-isopropylphenoxy)-1-pentanamine involves the reaction of 4-isopropylphenol with butylamine to form an intermediate, which is then reacted with 1-chloropentane to form the final product. This process is known as the Mannich reaction and is commonly used in the synthesis of local anesthetics.
Applications De Recherche Scientifique
N-butyl-5-(4-isopropylphenoxy)-1-pentanamine has a wide range of scientific research applications. It is commonly used in the treatment of pain management, especially in postoperative pain, chronic pain, and neuropathic pain. It is also used in regional anesthesia, such as epidural and spinal anesthesia, and in peripheral nerve blocks.
Propriétés
IUPAC Name |
N-butyl-5-(4-propan-2-ylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-4-5-13-19-14-7-6-8-15-20-18-11-9-17(10-12-18)16(2)3/h9-12,16,19H,4-8,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAZDHBDQSAQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine](/img/structure/B4972148.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4972155.png)
![ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972163.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-methylbenzamide](/img/structure/B4972170.png)
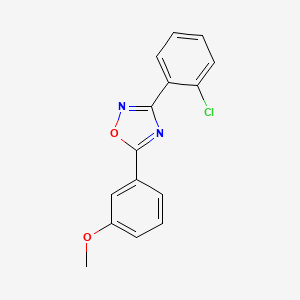
![hexyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate](/img/structure/B4972188.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4972197.png)
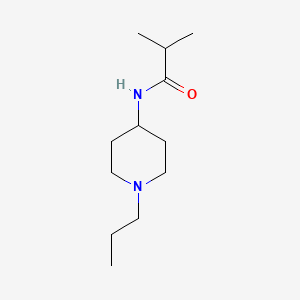
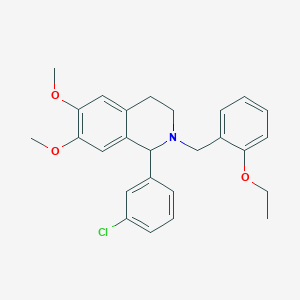
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4972217.png)
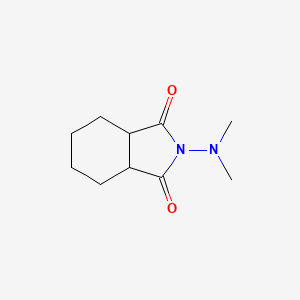

![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B4972229.png)